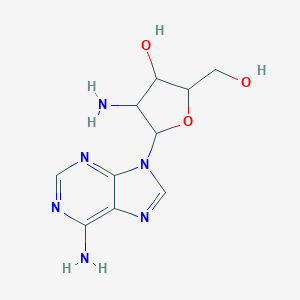

2'-Amino-2'-deoxyadenosine

Descripción

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKMBZHLOYVGHW-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10414-81-0 | |

| Record name | 2'-Amino-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010414810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2'-Amino-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-2'-deoxyadenosine is a purine nucleoside analog of the naturally occurring deoxyadenosine. It is characterized by the substitution of the hydroxyl group at the 2' position of the deoxyribose sugar with an amino group. This structural modification imparts unique chemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. It is a key building block in the synthesis of modified oligonucleotides and has demonstrated potential as both an anticancer and antiviral agent.[1] This technical guide provides a comprehensive overview of the chemical properties of 2'-Amino-2'-deoxyadenosine, including its synthesis, physicochemical characteristics, spectral data, and biological activities, with a focus on its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of 2'-Amino-2'-deoxyadenosine are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₆O₃ | [1][2] |

| Molecular Weight | 266.26 g/mol | [2][3] |

| CAS Number | 4546-70-7 | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 211 °C | [3] |

| Solubility | Soluble in DMSO (100 mg/mL), Water (20 mg/mL) | [5][6] |

| pKa | Data not available (Theoretical calculations for related purine analogs suggest pKa values for the purine ring nitrogens are influenced by substitutions.) | [2] |

| Storage | Store at 2-8°C, protected from light and moisture. | [4] |

Synthesis

A key method for the synthesis of 2'-Amino-2'-deoxyadenosine was reported by Morisawa et al. in 1981. While the full experimental details are extensive, the general synthetic strategy involves the chemical modification of a precursor nucleoside. The synthesis of related 2'-deoxyadenosine analogs often involves multiple steps of protection, activation, and stereoselective introduction of the desired functional group at the 2' position, followed by deprotection.[5][7]

Below is a generalized workflow for the synthesis of 2'-deoxyadenosine analogs, which can be adapted for 2'-Amino-2'-deoxyadenosine.

Spectroscopic Data

The structural identity and purity of 2'-Amino-2'-deoxyadenosine are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 2'-Amino-2'-deoxyadenosine exhibits characteristic absorption bands corresponding to its functional groups. The presence of amino, hydroxyl, and aromatic functionalities can be confirmed by specific peaks.[1][11][12][13]

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3100 | N-H and O-H stretching (broad) |

| 3000-2800 | C-H stretching |

| 1680-1600 | C=N and C=C stretching (aromatic) |

| 1200-1000 | C-N and C-O stretching |

Stability

The stability of 2'-Amino-2'-deoxyadenosine is a critical factor for its storage and use in biological assays. While specific studies on the pH and temperature stability of this compound are limited, information on related nucleoside analogs provides valuable insights. For instance, 2-chloro-2'-deoxyadenosine is reported to be stable at neutral and basic pH but undergoes degradation under acidic conditions.[14][15] Similarly, 2'-deoxyxanthosine shows pH-dependent stability.[16][17] It is therefore recommended to store 2'-Amino-2'-deoxyadenosine in a cool, dry, and dark place, and to use buffered solutions at or near neutral pH for experimental work.

Biological Activity and Mechanism of Action

2'-Amino-2'-deoxyadenosine has garnered attention for its potential as an anticancer and antiviral agent. Its biological activity is attributed to its ability to act as a nucleoside analog, thereby interfering with cellular processes that involve DNA and RNA synthesis.

Anticancer Activity

The anticancer effect of 2'-Amino-2'-deoxyadenosine is believed to be mediated through the induction of apoptosis (programmed cell death). As a nucleoside analog, it can be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then be incorporated into DNA, leading to chain termination and the activation of DNA damage response pathways, which ultimately trigger apoptosis.[7][18]

The intrinsic apoptotic pathway is a likely mechanism, involving the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Antiviral Activity

The antiviral activity of 2'-Amino-2'-deoxyadenosine, like other nucleoside analogs, is primarily based on the inhibition of viral polymerases.[1][19] Once converted to its triphosphate form within the host cell, it can act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerases or reverse transcriptases. This prevents the replication of the viral genome.[17][20][21][22]

Conclusion

2'-Amino-2'-deoxyadenosine is a synthetic nucleoside analog with significant potential in biomedical research and drug development. Its unique chemical properties, arising from the 2'-amino modification, make it a valuable tool for the synthesis of modified nucleic acids and a promising candidate for anticancer and antiviral therapies. Further research is warranted to fully elucidate its pKa, comprehensive solubility and stability profiles, and the specific signaling pathways involved in its biological activities. This will be crucial for optimizing its therapeutic applications and advancing its potential from the laboratory to the clinic.

References

- 1. 2-Amino-2'-deoxyadenosine | C10H14N6O3 | CID 97188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Amino-2'-deoxyadenosine | 4546-70-7 | NA06287 [biosynth.com]

- 4. 2-Amino-2-deoxyadenosine [metkinenchemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 2'-Deoxyadenosine (958-09-8) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. 2'-Deoxyadenosine (958-09-8) IR Spectrum [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 15. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 2-Amino-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-deoxyadenosine, also known as 2,6-Diaminopurine-2'-deoxyriboside, is a purine nucleoside analog of significant interest in biomedical research and drug development. Its structural similarity to the natural nucleoside deoxyadenosine allows it to interact with various cellular pathways, exhibiting potential as an antiviral and antineoplastic agent. This technical guide provides a comprehensive overview of the core physical properties of 2-Amino-2'-deoxyadenosine, detailed experimental protocols for their determination, and an examination of its role in cellular signaling pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-Amino-2'-deoxyadenosine are crucial for its application in experimental settings and for understanding its biological activity. A summary of these properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₆O₃ | [1][2] |

| Molecular Weight | 266.26 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or crystals | [4][5] |

| Melting Point | 211 °C | [3] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) and water (20 mg/mL, clear colorless solution) | [5] |

| CAS Number | 4546-70-7 | [6][7] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physical properties of 2-Amino-2'-deoxyadenosine. The following sections outline protocols for key analytical techniques.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Apparatus: Mel-Temp apparatus or similar capillary melting point apparatus.

Procedure:

-

Ensure the 2-Amino-2'-deoxyadenosine sample is a fine, dry powder. If necessary, gently crush any larger crystals.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (around 211 °C), heat the sample rapidly to about 20 °C below this temperature.

-

Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption of ultraviolet and visible light by a substance, which can be used for quantification and to gain structural information. The purine ring system of 2-Amino-2'-deoxyadenosine exhibits characteristic UV absorbance.

Instrumentation: A calibrated UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of 2-Amino-2'-deoxyadenosine in a suitable solvent, such as a phosphate buffer (pH 7.4), in which its synonym 2,6-diaminopurine-2'-deoxyribose has been previously analyzed[8]. A typical concentration for UV-Vis analysis is in the micromolar range.

-

Blank Measurement: Fill a quartz cuvette with the same solvent used to prepare the sample solution. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 220 to 350 nm[9].

-

Data Analysis: The resulting spectrum should show an absorbance maximum (λmax) characteristic of the purine chromophore. For 2,6-diaminopurine-2'-deoxyriboside in phosphate buffer at pH 7.4, a characteristic absorption spectrum is observed[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H and ¹³C NMR are fundamental for confirming the identity and purity of 2-Amino-2'-deoxyadenosine.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-2'-deoxyadenosine in a suitable deuterated solvent, such as DMSO-d₆, in which it is known to be soluble. The choice of solvent can affect chemical shifts[10][11][12][13].

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

The resulting spectrum will show signals corresponding to the different protons in the molecule, with their chemical shifts, integration values, and coupling patterns providing structural information.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum.

-

This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectrum will show distinct signals for each unique carbon atom in the molecule.

-

-

2D NMR Spectroscopy (Optional): For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Signaling Pathway and Mechanism of Action

2-Amino-2'-deoxyadenosine, as a deoxyadenosine analog, is believed to exert its biological effects primarily through its impact on DNA synthesis and the induction of apoptosis (programmed cell death). Its mechanism of action is closely related to that of other purine nucleoside analogs.

Studies have shown that various deoxyadenosine analogues, including 2-amino-substituted derivatives, are toxic to certain cancer cell lines[14]. This toxicity is associated with the inhibition of DNA synthesis and the subsequent fragmentation of DNA[14]. The proposed signaling pathway for apoptosis induction by deoxyadenosine analogs involves their intracellular phosphorylation to the triphosphate form. This active metabolite can then interfere with DNA polymerases and ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool and the incorporation of the analog into DNA. This DNA damage triggers the intrinsic apoptosis pathway.

The intrinsic pathway of apoptosis is initiated by intracellular stress signals, such as DNA damage. This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, which in turn increase the permeability of the mitochondrial membrane. The release of cytochrome c from the mitochondria into the cytosol is a key event, leading to the formation of the apoptosome and the activation of a cascade of caspases, which are the executioners of apoptosis.

Below is a diagram illustrating the proposed signaling pathway for apoptosis induced by 2-Amino-2'-deoxyadenosine.

Caption: Proposed intrinsic apoptosis pathway induced by 2-Amino-2'-deoxyadenosine.

Conclusion

2-Amino-2'-deoxyadenosine is a nucleoside analog with distinct physical properties that underpin its biological activities. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this compound. Understanding its mechanism of action, primarily through the induction of apoptosis via the intrinsic signaling pathway, is crucial for its further development as a potential therapeutic agent. This technical guide serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

- 1. 2,6-Diaminopurine-2’-deoxyriboside | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. 2-Amino-2'-deoxyadenosine | 4546-70-7 | NA06287 [biosynth.com]

- 4. 2-Amino-2-deoxyadenosine [metkinenchemistry.com]

- 5. 2-Amino-2'-deoxyadenosine, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2-Amino-2'-deoxyadenosine | C10H14N6O3 | CID 97188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Diaminopurine 2'-deoxyriboside | 4546-70-7 [chemicalbook.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. ckgas.com [ckgas.com]

- 11. chem.washington.edu [chem.washington.edu]

- 12. bbs.sciencenet.cn [bbs.sciencenet.cn]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Selective toxicity of deoxyadenosine analogues in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2'-Amino-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-2'-deoxyadenosine is a synthetic purine nucleoside analog of the naturally occurring deoxyadenosine. In this molecule, the hydroxyl group at the 2' position of the deoxyribose sugar is replaced by an amino group. This structural modification confers unique chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development, particularly in the fields of antiviral and anticancer research. This technical guide provides a comprehensive overview of the molecular structure of 2'-Amino-2'-deoxyadenosine, including its chemical and physical properties, structural elucidation through spectroscopic methods, synthesis, and its mechanism of action.

Molecular Structure and Properties

The fundamental structure of 2'-Amino-2'-deoxyadenosine consists of an adenine base linked to a 2'-amino-2'-deoxyribose sugar moiety via a β-N9-glycosidic bond.

Chemical and Physical Data

A summary of the key chemical and physical properties of 2'-Amino-2'-deoxyadenosine is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄N₆O₃ | [1][2] |

| Molecular Weight | 266.26 g/mol | [1][2] |

| CAS Number | 10414-81-0 | [3] |

| IUPAC Name | (2R,3S,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | [1] |

| InChI | InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | [1] |

| InChIKey | CQKMBZHLOYVGHW-QYYRPYCUSA-N | [1] |

| SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)O">C@@HN)N | [4] |

| Appearance | White to off-white crystals | [3] |

| Purity | >99% | [3] |

| Storage | 3 years at +4°C (dry compound) | [3] |

Structural Elucidation

The precise three-dimensional arrangement of atoms in 2'-Amino-2'-deoxyadenosine is determined using advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

While a crystal structure for 2'-Amino-2'-deoxyadenosine was not found in the immediate search, the methodology for such a determination is well-established. For instance, the crystal structure of the related α-anomer of 2'-deoxyadenosine has been determined, providing insights into the experimental approach.[5]

Experimental Protocol for X-ray Crystallography (General):

-

Crystallization: Single crystals of 2'-Amino-2'-deoxyadenosine of suitable size and quality are grown from a supersaturated solution by slow evaporation or other crystallization techniques.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using direct methods or molecular replacement. An initial model of the molecule is built into the electron density map and refined to obtain the final, high-resolution crystal structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms in a molecule in solution. Complete ¹H and ¹³C NMR spectral assignments for the closely related 2'-deoxyadenosine have been published and serve as a strong basis for the analysis of 2'-Amino-2'-deoxyadenosine.[6]

Experimental Protocol for NMR Spectroscopy (General):

-

Sample Preparation: A small amount of 2'-Amino-2'-deoxyadenosine is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1D NMR: ¹H and ¹³C spectra are acquired to identify the chemical shifts of all protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing crucial information for 3D structure determination.[6][7]

-

-

-

Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to deduce the conformational features of the molecule in solution.

Synthesis of 2'-Amino-2'-deoxyadenosine

The synthesis of 2'-Amino-2'-deoxyadenosine can be achieved through various chemical routes. A general approach often involves the modification of a pre-existing nucleoside, such as adenosine or deoxyadenosine. A method for the synthesis of the related 2'-deoxyadenosine monohydrate has been described in a patent, which could be adapted.[8]

General Synthetic Strategy:

A common strategy involves the stereoselective introduction of an amino group at the 2' position of the sugar ring. This can be accomplished through a multi-step synthesis starting from a protected adenosine derivative. The key steps may include:

-

Protection: Protection of the 3' and 5' hydroxyl groups of the sugar and the exocyclic amino group of the adenine base.

-

Activation of the 2'-hydroxyl group: Conversion of the 2'-hydroxyl group into a good leaving group.

-

Nucleophilic substitution: Introduction of an azide group at the 2' position via an SN2 reaction, which proceeds with inversion of configuration.

-

Reduction: Reduction of the azide group to an amino group.

-

Deprotection: Removal of all protecting groups to yield the final product, 2'-Amino-2'-deoxyadenosine.

Mechanism of Action and Biological Pathways

2'-Amino-2'-deoxyadenosine, as a nucleoside analog, is anticipated to interfere with nucleic acid metabolism. Its mechanism of action is likely similar to that of other deoxyadenosine analogs, which involves intracellular phosphorylation and subsequent inhibition of key enzymes in DNA synthesis.

The proposed mechanism of action involves the following steps:

-

Cellular Uptake: 2'-Amino-2'-deoxyadenosine enters the cell via nucleoside transporters.

-

Phosphorylation: It is sequentially phosphorylated by cellular kinases to its triphosphate form, 2'-amino-2'-deoxyadenosine triphosphate (dATP analog).

-

Inhibition of Ribonucleotide Reductase: The resulting triphosphate analog can act as an inhibitor of ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides required for DNA synthesis. This inhibition leads to an imbalance in the deoxynucleotide pool.[9]

-

Inhibition of DNA Polymerase: The triphosphate analog can also be a substrate for DNA polymerases. Its incorporation into a growing DNA strand can lead to chain termination, thus halting DNA replication.

-

Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of the toxic triphosphate metabolite can trigger programmed cell death (apoptosis).[10]

The following diagram illustrates the proposed mechanism of action of 2'-Amino-2'-deoxyadenosine as a DNA synthesis inhibitor.

Figure 1: Proposed mechanism of action for 2'-Amino-2'-deoxyadenosine.

Conclusion

2'-Amino-2'-deoxyadenosine is a structurally distinct nucleoside analog with significant potential in therapeutic development. Its unique molecular architecture, characterized by the 2'-amino group, dictates its chemical reactivity and biological activity. A thorough understanding of its structure, properties, and mechanism of action, as detailed in this guide, is paramount for its rational application in research and for the design of novel therapeutic agents. Further elucidation of its specific interactions with cellular targets and its impact on signaling pathways will continue to be a fertile area of investigation for researchers and drug development professionals.

References

- 1. 2'-Amino-2'-deoxyadenosine | C10H14N6O3 | CID 447594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2'-deoxyadenosine | C10H14N6O3 | CID 97188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-deoxyadenosine [metkinenchemistry.com]

- 4. PubChemLite - 2'-amino-2'-deoxyadenosine (C10H14N6O3) [pubchemlite.lcsb.uni.lu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. CN105884846A - Synthesis method for 2'-deoxyadenosine monohydrate - Google Patents [patents.google.com]

- 9. Human Metabolome Database: Showing metabocard for Deoxyadenosine (HMDB0000101) [hmdb.ca]

- 10. [Action of deoxyadenosine on nucleic acid synthesis by tumor cells in the presence of a deaminase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of 2'-Amino-2'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, biosynthesis, and biological activities of 2'-Amino-2'-deoxyadenosine, a promising nucleoside antibiotic. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of this important biomolecule.

Executive Summary

2'-Amino-2'-deoxyadenosine is a naturally occurring purine nucleoside analog with established antiviral and antimycoplasmal properties. Primarily produced by actinomycetes of the genus Actinomadura, this compound holds significant potential for therapeutic applications. This document provides a detailed examination of its natural producers, biosynthesis, and known mechanisms of action, supplemented with experimental protocols and quantitative data where available.

Natural Sources of 2'-Amino-2'-deoxyadenosine

The principal natural sources of 2'-Amino-2'-deoxyadenosine are bacteria belonging to the genus Actinomadura. Two specific strains have been identified as producers:

-

Actinomadura sp. strain ATCC 39365 : This strain is a known producer of 2'-Amino-2'-deoxyadenosine, which it co-produces with another nucleoside antibiotic, 2'-Chloropentostatin.[1][2][3]

-

Actinomadura corallina strain SA-4427T : This strain has also been identified as a source for the isolation of 2'-Amino-2'-deoxyadenosine.

While other organisms like Serratia marcescens and Micrococcus luteus have been reported to contain 2'-Amino-2'-deoxyadenosine, the most well-documented and significant producers remain within the Actinomadura genus.[4]

Table 1: Primary Natural Sources of 2'-Amino-2'-deoxyadenosine

| Producing Organism | Strain | Co-produced Compounds | Reference |

| Actinomadura sp. | ATCC 39365 | 2'-Chloropentostatin | [1][2][3] |

| Actinomadura corallina | SA-4427T | Not specified |

Quantitative data on the production yield of 2'-Amino-2'-deoxyadenosine from these organisms is not extensively reported in the available literature. However, the co-production with other bioactive compounds suggests that fermentation conditions can be optimized to favor the synthesis of the desired molecule.

Biosynthesis of 2'-Amino-2'-deoxyadenosine

The biosynthesis of 2'-Amino-2'-deoxyadenosine in Actinomadura sp. ATCC 39365 has been elucidated and is governed by the ada gene cluster.[1][2] This cluster is also responsible for the production of 2'-Chloropentostatin, though the two compounds are synthesized via independent pathways.[1][2]

The biosynthetic pathway for 2'-Amino-2'-deoxyadenosine is initiated from the ubiquitous precursor, adenosine triphosphate (ATP). The key initial step is catalyzed by a Nudix hydrolase, AdaJ, which hydrolyzes ATP.[1][2] The subsequent steps involve a series of enzymatic modifications to the ribose sugar moiety, leading to the final 2'-aminated product.

Below is a diagram illustrating the proposed biosynthetic pathway.

Experimental Protocols

Fermentation of Actinomadura sp. ATCC 39365

While specific fermentation protocols optimized for 2'-Amino-2'-deoxyadenosine are not detailed in the reviewed literature, a general protocol for the cultivation of Actinomadura sp. ATCC 39365 for the production of the related compound pentostatin can be adapted.

Inoculum Preparation:

-

Aseptically transfer a loopful of Actinomadura sp. ATCC 39365 from a slant culture to a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).

-

Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

Production Fermentation:

-

Transfer the seed culture (5-10% v/v) to a production medium. A suitable production medium may contain soluble starch, glucose, yeast extract, peptone, and inorganic salts.

-

Maintain the fermentation at 28-30°C with agitation (e.g., 200-250 rpm) and aeration for 7-10 days.

-

Monitor the production of 2'-Amino-2'-deoxyadenosine periodically using analytical techniques such as HPLC.

Isolation and Purification

A general procedure for the isolation and purification of nucleoside antibiotics from fermentation broth can be followed.

-

Harvest and Clarification: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The supernatant contains the dissolved 2'-Amino-2'-deoxyadenosine.

-

Adsorption Chromatography: Pass the clarified supernatant through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20) to capture the target compound.

-

Elution: Wash the column with water to remove salts and polar impurities. Elute the adsorbed compounds with an increasing gradient of methanol or acetone in water.

-

Further Chromatographic Steps: The fractions containing 2'-Amino-2'-deoxyadenosine can be further purified using techniques such as silica gel chromatography, ion-exchange chromatography, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Characterization: Confirm the identity and purity of the isolated 2'-Amino-2'-deoxyadenosine using spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry, and UV spectroscopy.

Biological Activity and Mechanism of Action

2'-Amino-2'-deoxyadenosine exhibits notable biological activities, particularly as an antiviral and antimycoplasmal agent.[5]

-

Antiviral Activity: It has shown efficacy against RNA-type viruses.[2] The proposed mechanism of action involves the inhibition of viral DNA synthesis. As a nucleoside analog, it is likely phosphorylated within the host cell to its triphosphate derivative, which can then be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.

-

Antimycoplasmal Activity: It is effective against several strains of Mycoplasma.[5] The mechanism is presumed to be similar to its antiviral action, involving the disruption of nucleic acid synthesis in these microorganisms.

A detailed signaling pathway for its biological activity has not been fully elucidated in the available literature. However, the general mechanism of action for nucleoside analogs provides a strong basis for its observed effects.

Conclusion

2'-Amino-2'-deoxyadenosine, a natural product of Actinomadura species, represents a valuable lead compound in the search for new antiviral and antimycoplasmal agents. Further research into optimizing its production through fermentation and metabolic engineering, along with a more detailed investigation of its mechanism of action and in vivo efficacy, is warranted to fully realize its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising nucleoside antibiotic.

References

- 1. Biosynthesis of 2′-Chloropentostatin and 2′-Amino-2′-Deoxyadenosine Highlights a Single Gene Cluster Responsible for Two Independent Pathways in Actinomadura sp. Strain ATCC 39365 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 2'-Chloropentostatin and 2'-Amino-2'-Deoxyadenosine Highlights a Single Gene Cluster Responsible for Two Independent Pathways in Actinomadura sp. Strain ATCC 39365 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-Amino-2'-deoxyadenosine | C10H14N6O3 | CID 447594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2'-Amino-2'-deoxyadenosine - Nordic Biosite [nordicbiosite.com]

Biosynthesis of 2'-Amino-2'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Amino-2'-deoxyadenosine is a naturally occurring nucleoside antibiotic with significant antiviral and potential therapeutic properties. Understanding its biosynthesis is crucial for the development of novel production methods and the generation of new, more potent analogs. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of 2'-Amino-2'-deoxyadenosine, focusing on the enzymatic machinery and the underlying genetic determinants. Detailed experimental protocols for the characterization of the biosynthetic enzymes and the analysis of the final product are also presented.

Introduction

2'-Amino-2'-deoxyadenosine is a purine nucleoside analog produced by the actinomycete Actinomadura sp. ATCC 39365.[1][2] It is co-produced with another potent adenosine deaminase inhibitor, 2'-Chloropentostatin.[1] The unique 2'-amino modification on the ribose sugar moiety confers its biological activity, which includes inhibition of RNA-type virus replication.[1] The elucidation of its biosynthetic pathway provides a foundation for synthetic biology approaches to enhance its production and to create novel derivatives with improved pharmacological properties.

The Biosynthetic Pathway of 2'-Amino-2'-deoxyadenosine

The biosynthesis of 2'-Amino-2'-deoxyadenosine is governed by the 'ada' gene cluster in Actinomadura sp. ATCC 39365.[1] Genetic and biochemical studies have revealed that its synthesis proceeds via a pathway independent of its co-metabolite, 2'-Chloropentostatin.[1] The pathway is initiated from the primary metabolite, adenosine triphosphate (ATP).

Initiation of the Pathway: The Role of Nudix Hydrolase AdaJ

The first committed step in the biosynthesis of 2'-Amino-2'-deoxyadenosine is the hydrolysis of ATP, catalyzed by the Nudix hydrolase, AdaJ.[1] Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolases are a large family of enzymes that typically cleave nucleoside diphosphates. In this pathway, AdaJ acts on ATP to likely yield adenosine monophosphate (AMP) and pyrophosphate, thereby providing the foundational adenosine monophosphate scaffold for subsequent modifications.

Proposed Pathway for Ribose Modification

While the initial step is well-characterized, the subsequent enzymatic transformations leading to the formation of the 2'-amino group on the ribose ring are not yet fully elucidated. Based on the functions of other putative enzymes encoded in the 'ada' gene cluster, a plausible reaction sequence can be proposed. This proposed pathway involves oxidation, transamination, and reduction steps.

The 'ada' gene cluster contains a gene, adaG, which is annotated as a putative dehydrogenase.[2] It is hypothesized that AdaG catalyzes the oxidation of the 2'-hydroxyl group of AMP to a 2'-keto intermediate. This keto group would then be the substrate for a transaminase. Although a specific transaminase for this step has not been explicitly identified within the 'ada' cluster from the available information, this is a common biochemical strategy for the introduction of an amino group. The final step would involve the reduction of the intermediate to yield 2'-Amino-2'-deoxyadenosine.

Transport of the Final Product

The 'ada' gene cluster also contains a set of genes, adaDHI, which are predicted to encode an ABC transporter complex.[2] It is proposed that this transporter is responsible for the export of the final product, 2'-Amino-2'-deoxyadenosine, out of the cell.

Data Presentation

Currently, detailed quantitative data on the enzyme kinetics of the 2'-Amino-2'-deoxyadenosine biosynthetic pathway is limited in the public domain. However, based on the available information, the following table summarizes the key components of the pathway.

| Gene | Enzyme | Proposed Function | Substrate | Product | Cofactor(s) | References |

| adaJ | AdaJ | Nudix hydrolase | ATP | AMP + PPi | Mg2+ | [1][2] |

| adaG | AdaG | Dehydrogenase (putative) | AMP | 2'-keto-AMP (putative) | NAD(P)+ (putative) | [2] |

| - | Aminotransferase (putative) | Transamination | 2'-keto-AMP (putative) | 2'-imino-AMP (putative) | Pyridoxal phosphate (putative) | - |

| - | Reductase (putative) | Reduction | 2'-imino-AMP (putative) | 2'-Amino-2'-deoxyadenosine monophosphate | NAD(P)H (putative) | - |

| - | Phosphatase (putative) | Dephosphorylation | 2'-Amino-2'-deoxyadenosine monophosphate | 2'-Amino-2'-deoxyadenosine | - | - |

| adaDHI | AdaDHI | ABC transporter | 2'-Amino-2'-deoxyadenosine | - | ATP | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of 2'-Amino-2'-deoxyadenosine.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes of the 'ada' gene cluster for in vitro characterization.

Protocol:

-

Gene Cloning: The coding sequences of adaJ, adaG, and other putative biosynthetic genes are amplified by PCR from the genomic DNA of Actinomadura sp. ATCC 39365. The amplified fragments are then cloned into an appropriate expression vector (e.g., pET-28a(+) for N-terminal His-tagging) for heterologous expression in a suitable host, such as Escherichia coli BL21(DE3).

-

Protein Expression:

-

Transform the expression constructs into E. coli BL21(DE3).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at high speed.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE for purity and concentration.

-

In Vitro Enzyme Assay for AdaJ (Nudix Hydrolase)

Objective: To determine the enzymatic activity of AdaJ.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM ATP, and a suitable concentration of purified AdaJ enzyme in a total volume of 50 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by heat inactivation.

-

Product Analysis:

-

The production of AMP and ADP can be analyzed by reverse-phase HPLC using a C18 column.

-

The release of inorganic pyrophosphate can be measured using a colorimetric assay, such as the malachite green phosphate assay.

-

LC-MS Analysis of 2'-Amino-2'-deoxyadenosine

Objective: To detect and quantify the production of 2'-Amino-2'-deoxyadenosine in bacterial cultures or in vitro enzyme assays.

Protocol:

-

Sample Preparation:

-

For bacterial cultures, centrifuge the culture and collect the supernatant.

-

For in vitro assays, use the reaction mixture after termination.

-

Filter the samples through a 0.22 µm filter before analysis.

-

-

LC-MS Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% mobile phase B over a period of 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Monitor the specific m/z for 2'-Amino-2'-deoxyadenosine ([M+H]+ = 267.12). For confirmation, monitor its characteristic fragment ions in MS/MS mode.

-

Gene Deletion in Actinomadura sp.

Objective: To confirm the involvement of a specific gene in the biosynthesis of 2'-Amino-2'-deoxyadenosine.

Protocol (General overview for Streptomyces and related actinomycetes):

-

Construction of a Gene Deletion Plasmid:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene from the genomic DNA of Actinomadura sp.

-

Clone these flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a non-replicating E. coli vector that can be transferred to Actinomadura via conjugation (e.g., a vector containing the oriT of RP4).

-

-

Intergeneric Conjugation:

-

Introduce the gene deletion plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform conjugation between the E. coli donor and Actinomadura sp. spores on a suitable medium (e.g., ISP4).

-

-

Selection of Mutants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for Actinomadura exconjugants that have integrated the plasmid via a single crossover event.

-

Subculture the exconjugants on a medium that allows for a second crossover event to occur, resulting in the replacement of the target gene with the resistance cassette. This can be a non-selective medium.

-

Screen for the desired double-crossover mutants by replica plating to identify colonies that are resistant to the selection marker on the cassette but sensitive to a marker on the vector backbone (if present).

-

-

Confirmation of Gene Deletion:

-

Confirm the gene deletion by PCR using primers that anneal outside the flanking regions and within the resistance cassette.

-

Further confirmation can be obtained by Southern blot analysis.

-

-

Phenotypic Analysis:

-

Cultivate the confirmed gene deletion mutant and the wild-type strain under production conditions.

-

Analyze the culture supernatants by LC-MS to confirm the abolishment of 2'-Amino-2'-deoxyadenosine production in the mutant.

-

Visualizations

Proposed Biosynthetic Pathway of 2'-Amino-2'-deoxyadenosine

Caption: Proposed biosynthetic pathway of 2'-Amino-2'-deoxyadenosine.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of 2'-Amino-2'-deoxyadenosine, a nucleoside antibiotic with promising bioactivity, is beginning to be unraveled. The identification of the 'ada' gene cluster and the characterization of the initiating Nudix hydrolase, AdaJ, have provided a critical foundation for further investigation. The proposed pathway for the modification of the ribose ring offers a roadmap for the functional characterization of the remaining enzymes in the cluster. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate this fascinating biosynthetic pathway, paving the way for the engineered production of 2'-Amino-2'-deoxyadenosine and the generation of novel, therapeutically valuable nucleoside analogs.

References

- 1. Nucleoside analysis with liquid chromatographyâtandem mass spectrometry (LCâMS/MS) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 2. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2'-Amino-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Amino-2'-deoxyadenosine is a synthetic purine nucleoside analog with demonstrated potential as an antitumor and antiviral agent. Its mechanism of action, while not as extensively studied as its close analog 2'-deoxyadenosine, is believed to follow a similar pathway involving intracellular phosphorylation, subsequent disruption of nucleic acid synthesis, and the induction of programmed cell death. This technical guide provides a comprehensive overview of the core mechanism of action of 2'-Amino-2'-deoxyadenosine, drawing from available data and parallels with related compounds. It includes a summary of its effects on cellular processes, detailed experimental methodologies, and visual representations of the key pathways involved.

Introduction

2'-Amino-2'-deoxyadenosine is a deoxyribonucleoside, a modified version of the natural nucleoside adenosine, where the 2'-hydroxyl group on the ribose sugar is replaced by an amino group. This structural modification makes it a candidate for therapeutic applications, particularly in oncology and virology.[1] Like many nucleoside analogs, its biological activity is contingent upon its metabolic activation within the cell.

Core Mechanism of Action

The cytotoxic and antiviral effects of 2'-Amino-2'-deoxyadenosine are primarily attributed to its intracellular conversion to the triphosphate form, 2'-Amino-2'-deoxyadenosine triphosphate (2'-amino-dATP). This active metabolite can then interfere with critical cellular processes, leading to cell death. The proposed mechanism can be broken down into the following key steps:

Cellular Uptake and Metabolism

2'-Amino-2'-deoxyadenosine enters the cell via nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally to the active triphosphate form, 2'-amino-dATP. This phosphorylation is a critical step for its biological activity.

-

Phosphorylation Pathway:

-

2'-Amino-2'-deoxyadenosine → 2'-Amino-2'-deoxyadenosine monophosphate (2'-amino-dAMP)

-

2'-amino-dAMP → 2'-Amino-2'-deoxyadenosine diphosphate (2'-amino-dADP)

-

2'-amino-dADP → 2'-Amino-2'-deoxyadenosine triphosphate (2'-amino-dATP)

-

This metabolic activation is crucial, as the triphosphate analog is the primary effector molecule.

Caption: Metabolic activation of 2'-Amino-2'-deoxyadenosine.

Inhibition of DNA and RNA Synthesis

The primary intracellular target of 2'-amino-dATP is believed to be the inhibition of nucleic acid synthesis. This can occur through two main mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): Ribonucleotide reductase is a key enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The triphosphate form of 2'-deoxyadenosine (dATP) is a known allosteric inhibitor of RNR.[2][3] It is highly probable that 2'-amino-dATP also acts as an inhibitor of RNR, leading to a depletion of the deoxyribonucleotide pool necessary for DNA replication and repair.[4]

-

Incorporation into DNA and RNA: As a structural analog of dATP, 2'-amino-dATP can be recognized by DNA and RNA polymerases and incorporated into nascent nucleic acid chains. The presence of the 2'-amino group can disrupt the normal helical structure of DNA and RNA, leading to chain termination, stalling of polymerases, and the induction of DNA damage responses.[5]

Caption: Mechanisms of nucleic acid synthesis inhibition.

Induction of Apoptosis

The disruption of DNA synthesis and the accumulation of DNA damage trigger cellular stress responses that ultimately lead to programmed cell death, or apoptosis. The apoptotic cascade initiated by 2'-Amino-2'-deoxyadenosine is likely to involve both intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: DNA damage can activate p53 and other stress-response proteins, leading to the release of cytochrome c from the mitochondria.[6] This, in turn, activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.[6]

-

Extrinsic Pathway: While less characterized for this specific compound, some nucleoside analogs can also trigger the extrinsic apoptotic pathway by interacting with death receptors on the cell surface.

Caption: Intrinsic pathway of apoptosis induction.

Role of Adenosine Deaminase (ADA)

Adenosine deaminase is an enzyme that catalyzes the deamination of adenosine and its analogs.[7] 2'-Deoxyadenosine is a substrate for ADA, and its deamination to 2'-deoxyinosine represents a catabolic pathway that reduces its cytotoxic potential.[8] The susceptibility of 2'-Amino-2'-deoxyadenosine to deamination by ADA is a critical factor in its overall efficacy. Co-administration with an ADA inhibitor, such as deoxycoformycin, would likely enhance the intracellular concentration and therapeutic effect of 2'-Amino-2'-deoxyadenosine.[4]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for 2'-Amino-2'-deoxyadenosine. The following table summarizes known information and provides context from its closely related analog, 2'-deoxyadenosine.

| Compound | Parameter | Cell Line/System | Value | Reference |

| 2'-Amino-2'-deoxyadenosine | IC50 (Cytotoxicity) | Various Cancer Cell Lines | Data not available | |

| Ki (Adenosine Deaminase) | Bovine Spleen ADA | Data not available | ||

| 2'-deoxyadenosine | IC50 (Cytotoxicity) | Rat Chromaffin Cells | ~100 µM (with DCF) | [4] |

| Ki (Adenosine Deaminase) | Bovine Spleen ADA | 0.17 mM (for Adenine) | [8] |

Note: The Ki value for adenine is provided as a reference for a related purine base.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the mechanism of action of 2'-Amino-2'-deoxyadenosine.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2'-Amino-2'-deoxyadenosine (and a vehicle control) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. Factors influencing the inhibition of repair of irradiation-induced DNA damage by 2'-deoxycoformycin and deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor‐positive and ‐negative human breast cancer cells via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 2'-deoxycoformycin infusion on mouse adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of deoxyadenosine on ribonucleotide reductase in adenosine deaminase-deficient lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of 2-chloro-2'-deoxyadenosine incorporation into cellular DNA by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation and repair of oxidatively generated damage in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of 2'-Amino-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Amino-2'-deoxyadenosine is a purine nucleoside analog that has garnered significant interest within the scientific community for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of its biological activities, including its anticancer and antiviral properties. The document details its mechanism of action, focusing on its role as an enzyme inhibitor and an inducer of apoptosis. Furthermore, this guide presents detailed experimental protocols for the evaluation of its biological effects and outlines a synthetic route for its preparation. Quantitative data from relevant studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and experimental applications.

Introduction

2'-Amino-2'-deoxyadenosine is a modified nucleoside, structurally similar to the endogenous nucleoside 2'-deoxyadenosine, with the key difference being the substitution of the 2'-hydroxyl group on the ribose sugar with an amino group. This structural modification confers unique biological properties, making it a subject of investigation for its therapeutic potential, particularly in the fields of oncology and virology. This guide aims to provide an in-depth technical resource for researchers and professionals involved in drug discovery and development, summarizing the current knowledge on the biological activities of 2'-Amino-2'-deoxyadenosine.

Anticancer Activity

The anticancer potential of 2'-Amino-2'-deoxyadenosine and its analogs has been explored in various cancer cell lines. While specific IC50 values for 2'-Amino-2'-deoxyadenosine are not widely reported in publicly available literature, studies on related 2'-deoxyadenosine analogs suggest a mechanism involving the induction of apoptosis and inhibition of DNA synthesis.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of 2'-deoxyadenosine analogs in cancer cells are often mediated through the induction of apoptosis, or programmed cell death. The proposed mechanism for 2'-deoxyadenosine, which likely shares similarities with its 2'-amino derivative, involves the intrinsic apoptotic pathway.

Upon cellular uptake, 2'-deoxyadenosine is phosphorylated by cellular kinases to its triphosphate form, 2'-deoxyadenosine triphosphate (dATP). An accumulation of dATP can disrupt cellular processes and trigger the apoptotic cascade. This process is often studied in conjunction with an adenosine deaminase (ADA) inhibitor, such as deoxycoformycin, to prevent the degradation of the deoxyadenosine analog and enhance its cytotoxic effect.[1]

The intrinsic apoptotic pathway is initiated by mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors into the cytoplasm. One such crucial factor is cytochrome c. Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates procaspase-9. This complex, known as the apoptosome, subsequently activates executioner caspases, such as procaspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis, including chromatin condensation and nuclear fragmentation.[1]

Figure 1: Proposed intrinsic apoptotic pathway induced by 2'-Amino-2'-deoxyadenosine.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2'-Amino-2'-deoxyadenosine

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of 2'-Amino-2'-deoxyadenosine in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antiviral Activity

Nucleoside analogs are a cornerstone of antiviral therapy, and 2'-Amino-2'-deoxyadenosine and its derivatives have been investigated for their activity against a range of viruses.

Quantitative Data for Antiviral Activity

While data for 2'-Amino-2'-deoxyadenosine is limited, a closely related analog, 4′-azido-2-amino-2′-deoxyadenosine, has demonstrated potent activity against Hepatitis B Virus (HBV).

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 4′-azido-2-amino-2′-deoxyadenosine | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.0051 | [2] |

Mechanism of Action: Inhibition of Viral Replication

The primary mechanism of action for most antiviral nucleoside analogs involves the inhibition of viral polymerases. Following uptake into the host cell, these analogs are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the natural deoxynucleotide triphosphate, competing for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, the lack of a 3'-hydroxyl group or the presence of a modified sugar moiety can lead to chain termination, thus halting viral replication.

Figure 2: General workflow for the antiviral mechanism of nucleoside analogs.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Complete cell culture medium

-

2'-Amino-2'-deoxyadenosine

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock and serial dilutions of 2'-Amino-2'-deoxyadenosine.

-

Infect the cell monolayers with a standardized amount of virus in the presence of different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the respective concentrations of the compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days), depending on the virus.

-

After incubation, fix the cells (e.g., with formalin) and stain them with a staining solution like crystal violet.

-

Wash the plates to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Enzyme Inhibition

A key molecular target for 2'-Amino-2'-deoxyadenosine and related compounds is adenosine deaminase (ADA), an enzyme involved in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.

Inhibition of Adenosine Deaminase

Experimental Protocol: Adenosine Deaminase Inhibition Assay

The activity of adenosine deaminase can be measured spectrophotometrically by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

-

Adenosine deaminase (e.g., from bovine spleen)

-

Adenosine solution (substrate)

-

2'-Amino-2'-deoxyadenosine (inhibitor)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

UV-transparent cuvettes or microplates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and a specific concentration of adenosine deaminase.

-

Prepare various concentrations of the inhibitor, 2'-Amino-2'-deoxyadenosine.

-

To a cuvette or well, add the reaction mixture and the inhibitor at a desired concentration. Include a control without the inhibitor.

-

Pre-incubate the mixture for a short period at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the adenosine substrate.

-

Immediately monitor the decrease in absorbance at 265 nm over time.

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as the Dixon plot or by fitting the data to the appropriate inhibition model.

Synthesis of 2'-Amino-2'-deoxyadenosine

The synthesis of 2'-Amino-2'-deoxyadenosine can be achieved through various chemical and enzymatic routes. A common chemical approach involves the modification of the more readily available 2'-deoxyadenosine.

Chemical Synthesis Outline

A general strategy for the synthesis of 2'-Amino-2'-deoxyadenosine from 2'-deoxyadenosine involves the following key steps:

-

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of 2'-deoxyadenosine are protected to prevent their reaction in subsequent steps.

-

Activation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is converted into a good leaving group, for example, by tosylation.

-

Nucleophilic Substitution: The activated 2'-position is then subjected to nucleophilic substitution with an amino group source, such as azide, followed by reduction.

-

Deprotection: The protecting groups on the 3'- and 5'-hydroxyl groups are removed to yield the final product.

A patent for the synthesis of 2'-deoxyadenosine describes a method involving the esterification of adenosine followed by reduction.[4] A similar strategy could potentially be adapted for the synthesis of 2'-amino-2'-deoxyadenosine. Another approach involves the nitration at the C2 position of a protected 2'-deoxyadenosine, followed by reduction to the amino group.[5]

Enzymatic Synthesis

Enzymatic synthesis offers a stereoselective and often more environmentally friendly alternative to chemical synthesis. Transglycosylation reactions catalyzed by nucleoside phosphorylases can be employed to synthesize nucleoside analogs. In this approach, a donor nucleoside provides the deoxyribose moiety, which is transferred to a modified purine base (2,6-diaminopurine) by the enzyme.

References

- 1. Selective toxicity of deoxyadenosine analogues in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the anti-hepatitis B virus activity of 4′-Azido-thymidine analogs and 4′-Azido-2′-deoxy-5-methylcytidine analogs: structural insights for the development of a novel anti-HBV agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Antimycoplasmal Activity of 2'-Amino-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Amino-2'-deoxyadenosine is a nucleoside antibiotic demonstrating significant inhibitory activity against various strains of Mycoplasma. This technical guide provides a comprehensive overview of its antimycoplasmal properties, including quantitative efficacy data, detailed experimental protocols for activity assessment, and an exploration of its potential mechanism of action. The information is curated to support researchers, scientists, and drug development professionals in the exploration of novel anti-mycoplasmal agents.

Introduction

Mycoplasma species are a group of small, self-replicating bacteria that lack a cell wall, rendering them intrinsically resistant to many common antibiotics that target cell wall synthesis. They are notorious contaminants in cell cultures and causative agents of various diseases in humans and animals. The unique biology of Mycoplasma necessitates the development of novel therapeutic agents with distinct mechanisms of action. 2'-Amino-2'-deoxyadenosine, a purine nucleoside analog, has emerged as a promising candidate in this regard. This document consolidates the available scientific information on its activity against Mycoplasma.

Quantitative Antimycoplasmal Activity

The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The antimycoplasmal activity of 2'-Amino-2'-deoxyadenosine has been evaluated against a panel of Mycoplasma species.

Table 1: Minimum Inhibitory Concentrations (MIC) of 2'-Amino-2'-deoxyadenosine against various Mycoplasma species.

| Mycoplasma Species | Strain | MIC (µg/mL) |

| M. gallisepticum | KP-13 | 0.2 |

| M. gallisepticum | 333P | 0.4 |

| M. synoviae | 0.4 | |

| M. fermentans | 0.8 | |

| M. salivarium | 3.1 | |

| M. orale | Type 1 | 6.2 |

| M. arginini | 12.5 | |

| Acholeplasma laidlawii | >100 |

Experimental Protocols

The determination of the antimycoplasmal activity of 2'-Amino-2'-deoxyadenosine involves specialized microbiological techniques. The following sections detail the methodologies for assessing the MIC of this compound against Mycoplasma.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents against Mycoplasma.[1][2][3][4]

Principle: This method involves challenging a standardized inoculum of Mycoplasma with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits a metabolic indicator's color change, which is indicative of microbial growth.[1][5]

Materials:

-

Mycoplasma broth medium (e.g., PPLO broth supplemented with horse serum and yeast extract)

-

2'-Amino-2'-deoxyadenosine stock solution

-

Standardized Mycoplasma inoculum (typically 10^4 to 10^5 color changing units (CCU)/mL)

-

96-well microtiter plates

-

Metabolic indicator (e.g., phenol red)

-

Positive control (medium with inoculum, no drug)

-

Negative control (medium only)

Procedure:

-

Prepare serial twofold dilutions of 2'-Amino-2'-deoxyadenosine in the Mycoplasma broth medium in the wells of a 96-well microtiter plate.

-

Add a standardized inoculum of the Mycoplasma strain to each well containing the diluted compound and the positive control well.

-

Incubate the plates at 37°C in a humidified atmosphere, often with 5% CO2.

-

Observe the plates daily for a color change in the growth control well. The duration of incubation varies depending on the growth rate of the specific Mycoplasma species.

-

The MIC is recorded as the lowest concentration of 2'-Amino-2'-deoxyadenosine that shows no color change at the time the positive control has changed color.[5]

Agar Dilution Method for MIC Determination

The agar dilution method is another reference method for antimicrobial susceptibility testing of Mycoplasma.[1]

Principle: This method involves incorporating various concentrations of the antimicrobial agent into an agar-based growth medium. A standardized inoculum of Mycoplasma is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that inhibits the visible growth of colonies.

Materials:

-

Mycoplasma agar medium

-

2'-Amino-2'-deoxyadenosine stock solution

-

Standardized Mycoplasma inoculum

-

Petri dishes

Procedure:

-

Prepare a series of Mycoplasma agar plates, each containing a specific concentration of 2'-Amino-2'-deoxyadenosine.

-

Spot a standardized inoculum of the Mycoplasma strain onto the surface of each agar plate.

-

Incubate the plates under appropriate conditions (temperature, humidity, CO2).

-

After a suitable incubation period, examine the plates for the presence of Mycoplasma colonies.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow for MIC Determination

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration of an antimicrobial agent against Mycoplasma.

Postulated Mechanism of Action: Interference with Nucleic Acid Synthesis

As a nucleoside analog, 2'-Amino-2'-deoxyadenosine is hypothesized to exert its antimycoplasmal effect by interfering with nucleic acid metabolism. Mycoplasma species lack the de novo synthesis pathways for purines and pyrimidines and are therefore heavily reliant on salvaging these essential precursors from their host environment.[6][7]

The proposed mechanism involves the intracellular phosphorylation of 2'-Amino-2'-deoxyadenosine by Mycoplasma kinases to its triphosphate form. This activated analog can then act as a competitive inhibitor of DNA and/or RNA polymerases, or it can be incorporated into the growing nucleic acid chains, leading to chain termination and the cessation of replication and transcription.

Conclusion

2'-Amino-2'-deoxyadenosine demonstrates potent and selective activity against a range of pathogenic Mycoplasma species. Its likely mechanism of action, targeting the essential nucleic acid salvage pathway, makes it an attractive candidate for further investigation and development as a novel antimycoplasmal therapeutic. The data and protocols presented in this guide are intended to facilitate further research into this promising compound and aid in the discovery of new strategies to combat Mycoplasma infections.

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Guidelines and recommendations for antimicrobial minimum inhibitory concentration (MIC) testing against veterinary mycoplasma species | Veterinary Research, a journal on Animal Infection [vetres.org]

- 3. Guidelines and recommendations for antimicrobial minimum inhibitory concentration (MIC) testing against veterinary mycoplasma species | Veterinary Research, a journal on Animal Infection [vetres.org]

- 4. researchgate.net [researchgate.net]

- 5. 2.2. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 6. Inhibition of Mycoplasma pneumoniae growth by FDA-approved anticancer and antiviral nucleoside and nucleobase analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

2'-Amino-2'-deoxyadenosine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-2'-deoxyadenosine is a purine nucleoside analog distinguished by the presence of an amino group at the 2' position of the ribose sugar.[1] This structural modification confers unique biochemical properties, positioning it as a molecule of significant interest in the fields of antiviral, anticancer, and antibiotic research.[1][2] As a nucleoside analog, its mechanism of action is primarily centered on the interference with nucleic acid metabolism, leading to the inhibition of DNA and RNA synthesis and the induction of programmed cell death (apoptosis) in target cells.[1][3] This technical guide provides an in-depth overview of 2'-Amino-2'-deoxyadenosine, consolidating available data on its biological activities, mechanisms of action, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄N₆O₃ | [4] |

| Molecular Weight | 266.26 g/mol | [4] |

| IUPAC Name | (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | [4] |

| CAS Number | 10414-81-0 | [5] |

| Appearance | White to off-white crystals | [5] |

| Purity | >99% | [5] |